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Compound of Interest

Compound Name: Irak4-IN-11

Cat. No.: B12405729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the target selectivity profile

of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The

following sections detail its on-target potency, off-target profile, the methodologies used for

these assessments, and the critical role of IRAK4 in relevant signaling pathways.

Irak4-IN-11: On-Target and Off-Target Activity
Irak4-IN-11 demonstrates high potency for its primary target, IRAK4, with inhibitory

concentrations in the low nanomolar range. However, like many kinase inhibitors, it exhibits

some off-target activity. A summary of its key quantitative data is presented below.

Table 1: On-Target Potency of Irak4-IN-11
Target Potency Type Value (nM) Assay Type

IRAK4 IC50 5 Enzymatic Assay

IRAK4 Kd 0.7 DiscoverX Kd ELECT

Data sourced from the Chemical Probes Portal.[1]

Table 2: Off-Target Selectivity Profile of Irak4-IN-11
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A kinome scan against a panel of 275 kinases at a concentration of 0.1 µM revealed a number

of off-target interactions. The most significant off-targets are detailed below.

Off-Target Kinase % Inhibition @ 0.1 µM IC50 (nM)

CLK2 >75% 5

Haspin >75% 4

CLK4 >75% 8

CLK1 >50% 50

In addition to the kinases listed above, the kinome scan showed that Irak4-IN-11 inhibits a total

of 4 out of 275 kinases at a level greater than 75% and 8 out of 275 kinases at a level greater

than 50% when screened at 0.1 µM.[1]

Signaling Pathway Context
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune

response.[2][3] It functions as a key signaling node downstream of Toll-like receptors (TLRs)

and Interleukin-1 receptors (IL-1Rs).[2][4] Upon ligand binding to these receptors, IRAK4 is

recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the

"Myddosome".[3][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates

IRAK1, initiating a downstream signaling cascade that ultimately activates transcription factors

such as NF-κB and AP-1.[3][5] This leads to the production of pro-inflammatory cytokines and

chemokines.[3][6]
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Caption: IRAK4-mediated signaling cascade.

Experimental Protocols
The determination of the target selectivity profile of a kinase inhibitor like Irak4-IN-11 involves a

series of robust biochemical and cellular assays. Below are detailed methodologies for key

experiments.

Kinome-Wide Selectivity Profiling (Kinome Scan)
This high-throughput screening method assesses the activity of an inhibitor against a large

panel of kinases to identify potential off-targets.
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Caption: General workflow for a kinome scan experiment.

Methodology:

Compound Preparation: Irak4-IN-11 is serially diluted to the desired screening concentration

(e.g., 0.1 µM) in an appropriate buffer, typically containing DMSO.

Kinase Reaction: A panel of purified recombinant kinases is prepared. For each kinase, the

reaction is initiated by mixing the enzyme, the inhibitor, a suitable substrate (e.g., a generic

peptide or protein), and ATP in a reaction buffer.

Incubation: The reaction mixtures are incubated for a defined period (e.g., 60 minutes) at a

controlled temperature (e.g., room temperature) to allow for the enzymatic reaction to

proceed.
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Detection: The kinase activity is measured by quantifying the amount of product formed (e.g.,

phosphorylated substrate) or the amount of ATP consumed. A common method is to

measure the amount of ADP produced using a technology like the Transcreener ADP² Assay.

[7][8] This assay utilizes an antibody that specifically recognizes ADP, and the signal is often

detected via fluorescence polarization (FP), time-resolved fluorescence resonance energy

transfer (TR-FRET), or fluorescence intensity (FI).[7]

Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control

reaction without the inhibitor. The percentage of inhibition is then calculated for each kinase

in the panel.

IC50 Determination (Enzymatic Assay)
To quantify the potency of an inhibitor against a specific kinase, a dose-response experiment is

performed to determine the half-maximal inhibitory concentration (IC50).

Methodology:

Reagent Preparation:

Kinase: A purified recombinant IRAK4 enzyme is diluted to a working concentration (e.g.,

1-10 nM) in kinase assay buffer.[7][8]

Substrate: A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP) or a

specific peptide, is prepared at a concentration near its Km value.[7]

ATP: ATP is prepared at a concentration close to its Km for the kinase to ensure

competitive binding can be accurately measured.[7]

Inhibitor: Irak4-IN-11 is serially diluted to create a range of concentrations for the dose-

response curve.

Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated together before the

reaction is initiated by the addition of ATP.

Enzymatic Reaction: The reaction is allowed to proceed for a set time under linear velocity

conditions (typically where less than 20% of the substrate is consumed).
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Detection: The reaction is stopped, and the kinase activity is measured. This can be done

using various methods:

Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the

radioactive phosphate into the substrate.

Fluorescence-Based Assays:

Transcreener ADP² Assay: Measures the production of ADP.[7][8]

LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based assay that measures the

displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the

inhibitor.[9]

HTScan™ Kinase Assay: An ELISA-based method that uses a phospho-specific

antibody to detect the phosphorylated substrate.[10]

Data Analysis: The measured kinase activity is plotted against the logarithm of the inhibitor

concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50

value.

Binding Affinity Determination (Kd)
The dissociation constant (Kd) provides a measure of the binding affinity between the inhibitor

and the kinase.

Methodology (Example: DiscoverX KINOMEscan™):

Principle: This method relies on a competition binding assay. The kinase of interest is tagged

(e.g., with DNA) and immobilized on a solid support. The inhibitor is then allowed to compete

with a known, immobilized, broad-spectrum kinase inhibitor for binding to the target kinase.

Assay Procedure:

A library of tagged kinases is mixed with the test compound (Irak4-IN-11).

The mixture is applied to a solid support functionalized with an immobilized broad-

spectrum kinase inhibitor.
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Kinases that are not bound by Irak4-IN-11 will bind to the immobilized inhibitor and be

retained on the support.

Kinases that are bound by Irak4-IN-11 will remain in solution and be washed away.

Quantification: The amount of kinase remaining on the solid support is quantified, typically

using quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The amount of kinase recovered is inversely proportional to the binding

affinity of the test compound. A Kd value is calculated based on the displacement of the

kinase from the immobilized ligand.

By employing these rigorous experimental methodologies, a detailed and reliable target

selectivity profile for Irak4-IN-11 can be established, providing crucial information for its further

development and application as a chemical probe or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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